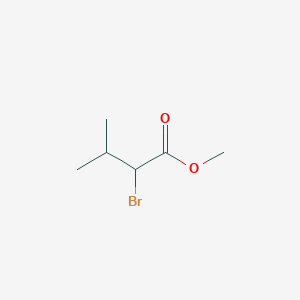

Methyl 2-bromoisovalerate

Description

Properties

IUPAC Name |

methyl 2-bromo-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDTYRDFEIGXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281558 | |

| Record name | Methyl 2-bromoisovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26330-51-8 | |

| Record name | 26330-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromoisovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromoisovalerate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Bromoisovalerate

Abstract

Methyl 2-bromo-3-methylbutanoate, commonly known as this compound, is a halogenated ester of significant interest to the chemical and pharmaceutical industries. Its bifunctional nature, possessing both an electrophilic carbon-bromine bond and an ester moiety, renders it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectroscopic signature, and characteristic reactivity. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and present its physicochemical data in a clear, accessible format. This document is intended for researchers, chemists, and drug development professionals who utilize α-halo esters as key intermediates in their synthetic endeavors.

Introduction to α-Bromo Esters: The Case of this compound

α-Halo esters are a class of organic compounds that serve as powerful and versatile intermediates in synthetic chemistry. The presence of a halogen atom on the carbon adjacent (in the α-position) to the ester carbonyl group significantly influences the molecule's reactivity. This arrangement makes the α-carbon highly susceptible to nucleophilic attack (SN2 reactions) and facilitates the formation of organometallic reagents.

This compound (CAS No. 26330-51-8) is a prime example of this class. Its structure, featuring an isopropyl group, provides steric bulk that can be strategically exploited in stereoselective synthesis. It is a crucial precursor for introducing the isovalerate backbone into pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding its fundamental chemical properties is paramount to harnessing its full synthetic potential.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of a chemical reagent are foundational to its practical application in the laboratory, dictating everything from reaction setup to purification and final characterization.

Physical Properties

This compound is a colorless liquid under standard conditions.[2] Its key physical properties are summarized in the table below, providing essential data for handling, reaction calculations, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-bromo-3-methylbutanoate | [] |

| Synonyms | This compound | [] |

| CAS Number | 26330-51-8 | [1][4] |

| Molecular Formula | C₆H₁₁BrO₂ | [5] |

| Molecular Weight | 195.05 g/mol | [][5] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 173 °C | [2][] |

| Density | 1.345 g/cm³ | [2][] |

| Refractive Index | 1.454 | [1][2] |

Spectroscopic Characterization

| Spectroscopy | Characteristic Features (Predicted) |

| ¹H NMR | -CH₃ (ester): Singlet, ~3.7-3.8 ppm. -CH(Br)-: Doublet, ~4.1-4.3 ppm. -CH(CH₃)₂: Multiplet (septet or overlapping signals), ~2.1-2.4 ppm. -(CH₃)₂: Two doublets (diastereotopic), ~1.0-1.2 ppm. |

| ¹³C NMR | C=O (ester): ~170 ppm. -CH(Br)-: ~45-55 ppm. -O-CH₃ (ester): ~52 ppm. -CH(CH₃)₂: ~30-35 ppm. -(CH₃)₂: ~20-22 ppm. |

| IR (Infrared) | C=O Stretch (ester): Strong, sharp absorption at ~1735-1750 cm⁻¹. C-O Stretch (ester): Strong absorption at ~1150-1250 cm⁻¹. C-Br Stretch: Absorption at ~550-650 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): Isotopic pattern for one bromine atom (M⁺ and M+2 peaks in ~1:1 ratio) at m/z 194 and 196. Key Fragments: Loss of methoxy group (-OCH₃, m/z 31) to give [M-31]⁺; Loss of bromine atom (-Br, m/z 79/81) to give [M-79/81]⁺. |

Synthesis and Manufacturing

The most common and industrially relevant synthesis of this compound is a two-step process. First, the parent carboxylic acid (isovaleric acid) is α-brominated via the Hell-Volhard-Zelinsky (HVZ) reaction . The resulting α-bromo acid is then esterified with methanol.

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination

The HVZ reaction is a robust method for selectively halogenating the α-carbon of a carboxylic acid.[5] The reaction proceeds by first converting the carboxylic acid into an acyl bromide using a phosphorus trihalide, such as PBr₃. This intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with elemental bromine (Br₂). The resulting α-bromo acyl bromide can then be hydrolyzed during workup or, as in this case, used directly in the next step.

Caption: The four main stages of the HVZ reaction.

Step 2: Fischer Esterification

The α-bromoisovaleric acid produced is converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] Using methanol as both the reactant and the solvent drives the equilibrium toward the product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for HVZ reactions and Fischer esterification.[9][10]

Part A: Synthesis of α-Bromoisovaleric Acid

-

Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen) and vented to a trap for HBr gas.

-

Initial Charge: To the flask, add isovaleric acid (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

-

Bromination: Slowly add elemental bromine (1.1 eq) via the dropping funnel. The reaction is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reflux.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C until the evolution of HBr gas ceases and the dark red color of bromine dissipates.

-

Workup: Cool the reaction mixture. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide. The product, α-bromoisovaleric acid, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent. Purification is typically achieved by vacuum distillation.

Part B: Fischer Esterification to this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude or purified α-bromoisovaleric acid (1.0 eq) with an excess of methanol (e.g., 5-10 eq), which also serves as the solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

-

Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a potent electrophile and as a precursor to nucleophilic organometallic reagents.

Nucleophilic Substitution (SN2) Reactions

The α-bromo position is highly activated towards SN2 displacement. The adjacent electron-withdrawing carbonyl group stabilizes the transition state, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in constructing carbon-carbon and carbon-heteroatom bonds.

The Reformatsky Reaction

A hallmark reaction of α-halo esters is the Reformatsky reaction.[11][12] In this transformation, metallic zinc inserts into the carbon-bromine bond to form an organozinc intermediate, often called a Reformatsky enolate.[13] This enolate is nucleophilic but significantly less basic than Grignard reagents or lithium enolates, which allows it to add selectively to the carbonyl group of aldehydes and ketones without competing deprotonation or reaction with the ester functionality.[12][14] The reaction yields β-hydroxy esters, which are valuable synthetic intermediates.

Caption: Key steps in the formation of a β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction with Acetone

This protocol is a representative procedure for the Reformatsky reaction.[15]

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere, add zinc dust (1.5 eq). Activate the zinc by stirring it with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous solvent (e.g., THF or diethyl ether) until the color disappears.

-

Reagent Addition: Add a solution of this compound (1.0 eq) and acetone (1.0 eq) in the anhydrous solvent dropwise to the activated zinc suspension.

-

Reaction: The reaction is often initiated by gentle warming. Once initiated, maintain a gentle reflux until the zinc is consumed. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture in an ice bath and quench by slowly adding cold, dilute acid (e.g., 10% H₂SO₄ or saturated NH₄Cl solution).

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The resulting crude β-hydroxy ester can be purified by column chromatography or vacuum distillation.

Handling, Storage, and Safety

As an α-bromo ester, this compound is a reactive and potentially hazardous chemical that requires careful handling.

-

Hazards: It is classified as a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[16]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its properties are defined by the interplay between the ester functionality and the α-bromine atom. A thorough understanding of its synthesis via the Hell-Volhard-Zelinsky reaction and Fischer esterification, coupled with knowledge of its characteristic reactivity in SN2 and Reformatsky reactions, allows chemists to effectively utilize this compound as a building block for a wide array of target molecules in pharmaceutical and materials science. Adherence to proper safety protocols is essential when handling this potent electrophile.

References

- (No Source)

-

Exploring Methyl 2-Bromo-3-Methylbutanoate: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Butanoic acid, 2-bromo-3-methyl-, ethyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- (No Source)

- (No Source)

-

Reformatsky Reaction. (n.d.). RecNotes. Retrieved from [Link]

- (No Source)

- (No Source)

- Marvel, C. S., & du Vigneaud, V. (1931). α-BROMOISOVALERIC ACID. Organic Syntheses, 11, 20. doi:10.15227/orgsyn.011.0020

- (No Source)

-

Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

- (No Source)

- (No Source)

- (No Source)

- (No Source)

- (No Source)

- (No Source)

- El-Hadi, M. F. (2001). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. J. Saudi Chem. Soc., 5(2), 231-239.

- (No Source)

- (No Source)

-

Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- (No Source)

- (No Source)

- (No Source)

-

Lab5 procedure esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

- (No Source)

- (No Source)

Sources

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 4. Methyl 2-bromo-3-methylbutanoate | 26330-51-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]

- 7. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. recnotes.com [recnotes.com]

- 14. Reformatsky Reaction | Thermo Fisher Scientific - IE [thermofisher.com]

- 15. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 16. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-bromoisovalerate

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of Methyl 2-bromoisovalerate, a key intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the robust and widely adopted Hell-Volhard-Zelinsky (HVZ) reaction, followed by in-situ esterification. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and outline essential analytical techniques for product characterization and quality control. This document is intended for researchers, chemists, and process development scientists, offering insights into the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

This compound (or Methyl 2-bromo-3-methylbutanoate) is a valuable halogenated ester. Its bifunctional nature—possessing both a reactive carbon-bromine bond and an ester moiety—makes it a versatile building block in organic synthesis. The α-bromo position is highly susceptible to nucleophilic substitution (SN2) reactions, enabling the introduction of a wide array of functional groups and facilitating the construction of more complex molecular architectures.[1]

Chemical Identity and Properties:

| Property | Value |

| IUPAC Name | Methyl 2-bromo-3-methylbutanoate |

| CAS Number | 26330-51-8[2] |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.06 g/mol [2] |

| Appearance | Clear to pale yellow liquid[3] |

| Boiling Point | ~77°C @ 12 mmHg[4] |

| Solubility | Miscible with most organic solvents; insoluble in water[3] |

While several methods exist for the α-bromination of carbonyl compounds, carboxylic acids are generally unreactive towards direct bromination with Br₂ alone as they do not enolize sufficiently.[1][5] The Hell-Volhard-Zelinsky (HVZ) reaction overcomes this limitation and stands as the preeminent method for the α-bromination of carboxylic acids.[6][7][8] This guide will detail the synthesis of this compound via the HVZ bromination of isovaleric acid, followed by direct esterification with methanol.

The Hell-Volhard-Zelinsky (HVZ) Reaction: A Mechanistic Deep Dive

The HVZ reaction transforms a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[7][9] The subsequent addition of an alcohol, in this case methanol, quenches the reaction and forms the corresponding α-bromo ester.[5][6][10]

The Underlying Mechanism

The reaction's success hinges on the in-situ formation of an acyl bromide, which, unlike the parent carboxylic acid, readily tautomerizes to its enol form, the key intermediate for α-bromination.[1][6][11]

Step 1: Acyl Bromide Formation The catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting carboxylic acid (isovaleric acid) to form the more reactive isovaleryl bromide.[6][9] This is a crucial activation step.

Step 2: Enolization The isovaleryl bromide, catalyzed by the HBr generated in situ, undergoes tautomerization to form its enol isomer.[1][5] This enol provides the nucleophilic α-carbon necessary for the subsequent step.

Step 3: α-Bromination The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), adding a bromine atom to the α-carbon and generating a protonated α-bromo acyl bromide.[6][12]

Step 4: Esterification The intermediate α-bromo acyl bromide is a highly reactive electrophile. Upon completion of the bromination, the reaction is quenched by the addition of methanol. The methanol acts as a nucleophile, attacking the carbonyl carbon of the acyl bromide in a nucleophilic acyl substitution reaction to yield the final product, this compound, and HBr.[5][10]

Diagram of the HVZ Reaction Mechanism

Caption: Mechanism of this compound synthesis via the HVZ reaction.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations involving bromine and phosphorus tribromide must be conducted in a certified chemical fume hood.[13][14]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Isovaleric acid | 1.0 mol | Starting material |

| Red phosphorus | 0.05 mol (catalyst) | In-situ PBr₃ formation |

| Bromine (Br₂) | 1.1 mol | Brominating agent |

| Methanol (anhydrous) | 3.0 mol | Esterifying agent/Solvent |

| Diethyl ether | As needed | Extraction solvent |

| Saturated NaHCO₃(aq) | As needed | Neutralization wash |

| Saturated NaCl(aq) | As needed | Aqueous wash |

| Anhydrous MgSO₄ | As needed | Drying agent |

| Round-bottom flask | 500 mL, three-necked | Reaction vessel |

| Reflux condenser | Standard taper | Prevent solvent loss |

| Addition funnel | 100 mL, pressure-equalizing | Controlled addition of Br₂ |

| Magnetic stirrer & stir bar | - | Agitation |

| Heating mantle | - | Temperature control |

| Separatory funnel | 500 mL | Liquid-liquid extraction |

| Rotary evaporator | - | Solvent removal |

| Vacuum distillation setup | - | Product purification |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize HBr and excess Br₂ fumes), and a pressure-equalizing addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of intermediates.

-

Initial Charge: Charge the flask with isovaleric acid (1.0 mol) and red phosphorus (0.05 mol).

-

Bromine Addition: Add bromine (1.1 mol) to the addition funnel. Begin stirring the reaction mixture and slowly add the bromine dropwise over 1-2 hours. The reaction is exothermic; maintain the temperature around 50-60°C using a water bath if necessary. The reddish-brown color of bromine should fade as it is consumed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux (gently) for 2-4 hours, or until the evolution of HBr gas ceases and the color of the mixture is no longer deep red.

-

Esterification: Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly add anhydrous methanol (3.0 mol) through the addition funnel. An exothermic reaction will occur. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete esterification.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

-

Extraction and Washing: Shake the funnel, releasing pressure frequently. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of saturated sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[15]

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.[16]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target ester.

Product Characterization and Quality Control

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

| Technique | Expected Result / Key Features |

| ¹H NMR (CDCl₃) | δ ~4.2 ppm (d, 1H): CH proton at the α-position, coupled to the isopropyl CH. δ ~3.8 ppm (s, 3H): Methyl ester (OCH₃) protons. δ ~2.3 ppm (m, 1H): Isopropyl CH proton. δ ~1.0 ppm (d, 6H): Two diastereotopic methyl groups of the isopropyl moiety.[17][18] |

| ¹³C NMR (CDCl₃) | δ ~170 ppm: Ester carbonyl carbon (C=O). δ ~53 ppm: Methyl ester carbon (OCH₃). δ ~50 ppm: α-carbon bearing the bromine (C-Br). δ ~33 ppm: Isopropyl methine carbon (CH). δ ~20 ppm: Isopropyl methyl carbons (CH₃). |

| IR (Neat) | ~2970 cm⁻¹: C-H alkane stretch. ~1740 cm⁻¹: C=O ester carbonyl stretch (strong). ~1150 cm⁻¹: C-O ester stretch. ~650 cm⁻¹: C-Br stretch.[19][20][21] |

| GC-MS | A major peak corresponding to the product's mass-to-charge ratio, confirming purity and molecular weight (m/z = 194/196, characteristic isotopic pattern for bromine). |

Critical Safety and Handling Protocols

The synthesis of this compound involves highly corrosive and toxic reagents. Strict adherence to safety protocols is mandatory.

-

Bromine (Br₂): A highly toxic, corrosive, and strong oxidizing agent.[22] It causes severe burns upon skin contact and is fatal if inhaled.[14][23] Always handle in a chemical fume hood using appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[13][24] Keep a solution of sodium thiosulfate (1 M) readily available to neutralize spills.[24]

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas. Handle with extreme care under anhydrous conditions.

-

Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The reaction setup must include a gas trap to prevent its release into the atmosphere.

-

General Precautions: Use a chemical fume hood for the entire procedure.[13] Ensure adequate ventilation.[22] Avoid contact with skin, eyes, and clothing.[13] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13][22]

Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal according to institutional and local regulations.

Conclusion

The Hell-Volhard-Zelinsky reaction followed by methanolysis provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism allows for optimization and troubleshooting, while strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed protocol and characterization data provided in this guide serve as a robust foundation for researchers and scientists to successfully synthesize this important chemical intermediate.

References

- BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.

- NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.

- Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.

- Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.

- Vedantu. (n.d.). HVZ Reaction Mechanism, Equation & Uses | Hell-Volhard-Zelinsky Explained.

- Unknown. (n.d.).

- US Patent US2876255A. (1959). Preparation of bromo acids and esters.

- Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives.

- Chemistry LibreTexts. (2024). 22.

- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.

- Gao, F.-C., et al. (2023).

- Chemistry LibreTexts. (2023). Hell-Volhard-Zelinskii Reaction.

- Chemistry LibreTexts. (2024). 22.

- Thermo Fisher Scientific. (2010).

- Chemistry LibreTexts. (2024). 22.

- Slideshare. (n.d.). Bromine handling and safety.

- Carl ROTH. (n.d.).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Unknown. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity.

- ResearchGate. (2025). A novel bromination for an unsaturated α‐anion ester.

- Organic Syntheses. (n.d.). Isovaleric acid, α-bromo - Organic Syntheses Procedure.

- CN Patent CN109503354A. (2019). A kind of preparation method of alpha-brominated aliphatic ester.

- Unknown. (n.d.).

- ChemicalBook. (n.d.). 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-bromoisovalerate.

- Biosynth. (n.d.). Ethyl 2-bromoisovalerate.

- MOLBASE. (n.d.). Ethyl 2-Bromoisovalerate|609-12-1.

- NIST. (n.d.).

- ChemicalBook. (n.d.). 2-BROMO-2-METHYLBUTANE(507-36-8) IR Spectrum.

- ChemicalBook. (n.d.). Methyl isovalerate(556-24-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl isovalerate(556-24-1) IR Spectrum.

- Sigma-Aldrich. (n.d.). This compound.

- DrugBank. (n.d.).

- Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure.

- WO Patent WO2004052818A1. (2004). Method for preparing alkyl 2-bromoalkanoates.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Bromoisovalerate | 609-12-1.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound - [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 2-Bromoisovalerate|609-12-1 - MOLBASE Encyclopedia [m.molbase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. HVZ Reaction Mechanism, Equation & Uses | Hell-Volhard-Zelinsky Explained [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 12. byjus.com [byjus.com]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. carlroth.com [carlroth.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 17. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR [m.chemicalbook.com]

- 18. Methyl isovalerate(556-24-1) 1H NMR [m.chemicalbook.com]

- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 20. 2-BROMO-2-METHYLBUTANE(507-36-8) IR Spectrum [m.chemicalbook.com]

- 21. Methyl isovalerate(556-24-1) IR Spectrum [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. Bromine handling and safety | DOCX [slideshare.net]

- 24. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

Methyl 2-Bromoisovalerate (CAS No. 26330-51-8): A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromoisovalerate, also known as methyl 2-bromo-3-methylbutanoate, is a vital halogenated ester with the CAS number 26330-51-8. This colorless liquid serves as a critical building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its strategic placement of a bromine atom at the α-position to the ester carbonyl group imparts a high degree of reactivity, making it a versatile intermediate for the introduction of the isovalerate backbone into more complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals engaged in chemical research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26330-51-8 | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Approx. 185 °C | |

| Density | Approx. 1.28 g/cm³ |

Table 2: Spectroscopic Data for Structural Elucidation

While a complete, published, and unequivocally assigned set of spectra for this compound can be proprietary or scattered, the following represents expected and reported data for structurally analogous compounds, such as ethyl 2-bromoisovalerate, which are invaluable for quality control and reaction monitoring.[3][4][5]

| Spectroscopy | Expected Chemical Shifts / Key Peaks |

| ¹H NMR | δ (ppm): ~4.2 (d, 1H, -CH(Br)-), ~3.8 (s, 3H, -OCH₃), ~2.3 (m, 1H, -CH(CH₃)₂), ~1.0 (dd, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~53 (-OCH₃), ~48 (-CH(Br)-), ~33 (-CH(CH₃)₂), ~20, ~18 (-CH(CH₃)₂) |

| FT-IR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~1740 (C=O stretch, ester), ~1270 (C-O stretch), ~650 (C-Br stretch) |

| Mass Spec (EI) | m/z: 196/194 (M⁺, isotopic pattern for Br), 153/151, 115, 71, 43 |

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process:

-

α-Bromination of Isovaleric Acid: This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8]

-

Esterification: The resulting 2-bromoisovaleric acid is then esterified with methanol, commonly via the Fischer esterification method.[1][2][9]

Diagram 1: Synthetic Pathway to this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Bromoisovaleric Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from established procedures for the α-bromination of carboxylic acids.[10][11]

Materials:

-

Isovaleric acid

-

Red phosphorus or phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a scrubber.

-

After the addition is complete, gently heat the reaction mixture to reflux until the red color of bromine disappears.

-

Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the acyl bromide intermediate.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromoisovaleric acid.

-

Purify the crude product by vacuum distillation.

Causality of Experimental Choices:

-

PBr₃ Catalyst: Phosphorus tribromide converts the carboxylic acid into an acyl bromide. The acyl bromide readily enolizes, which is the key reactive intermediate for the subsequent α-bromination by Br₂. Direct bromination of the carboxylic acid is not effective.[8][12]

-

Excess Bromine: A slight excess of bromine ensures the complete conversion of the isovaleric acid.

-

Reflux: Heating is necessary to overcome the activation energy of the reaction and drive it to completion.

-

Aqueous Work-up: The addition of water hydrolyzes the intermediate α-bromoacyl bromide to the final α-bromo carboxylic acid.[8]

Part 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.[1][13]

Materials:

-

2-Bromoisovaleric acid (from Part 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Dissolve 2-bromoisovaleric acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC or GC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9][14]

-

Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, maximizing the yield.[2][13]

-

Reflux: Heating increases the reaction rate.

-

Bicarbonate Wash: This step is crucial to remove the sulfuric acid catalyst and any unreacted 2-bromoisovaleric acid.

Diagram 2: Mechanism of Fischer Esterification

Caption: Key steps in the Fischer esterification mechanism.

Applications in Drug Discovery and Development

This compound's utility in drug discovery stems from its ability to act as a versatile precursor to a range of pharmacologically relevant moieties. The α-bromo group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.

-

Synthesis of α-Amino Acids: One of the most significant applications is in the synthesis of non-natural α-amino acids, which are crucial components of many modern pharmaceuticals. The bromine atom can be displaced by an azide followed by reduction, or directly by ammonia or an amine, to introduce the amino group.[6]

-

Precursor to Antiviral and Anticancer Agents: Halogenated esters are key starting materials in the synthesis of various antiviral and anticancer drug candidates. While direct and widespread use of this compound in blockbuster drugs is not extensively documented in publicly available literature, its structural motif is present in intermediates for complex syntheses. For instance, related α-bromo esters are crucial in the synthesis of compounds like Bromisoval, a sedative and hypnotic, and have been explored in the synthesis of the antiviral drug Favipiravir.[15][16][17][18]

-

Introduction of Lipophilic Moieties: The isovalerate group can be used to increase the lipophilicity of a drug molecule, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

-

Building Block for Heterocyclic Synthesis: The reactive nature of this compound allows for its use in the construction of various heterocyclic rings, which are common scaffolds in medicinal chemistry.[19]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Hazards: this compound is a combustible liquid and is harmful if swallowed. It can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing).[7][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

In case of exposure:

-

Skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.[7][13]

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with particular relevance to the pharmaceutical industry. A solid understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional looking to incorporate this important intermediate into their synthetic strategies. The two-step synthesis via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification provides a reliable and scalable route to this compound. Its ability to serve as a precursor to a variety of functionalized molecules ensures its continued importance in the quest for novel therapeutics.

References

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 5. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 6. allaboutchemistry.net [allaboutchemistry.net]

- 7. fiveable.me [fiveable.me]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN102276504A - Synthesis method of bromisoval - Google Patents [patents.google.com]

- 17. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 2-bromo-3-methylbutanoate: Synthesis, Reactivity, and Strategic Applications in Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Methyl 2-bromo-3-methylbutanoate, a versatile reagent in modern organic synthesis. We will delve into its precise chemical identity, explore robust synthetic routes, and illuminate its strategic application in the construction of complex molecular architectures, particularly within the pharmaceutical landscape. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure both theoretical clarity and practical applicability.

Compound Identification and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is the foundation of reproducible science. The compound commonly known by the trivial name Methyl 2-bromoisovalerate is systematically named under IUPAC nomenclature as Methyl 2-bromo-3-methylbutanoate .[1][2][3] This nomenclature precisely describes its structure: a four-carbon butanoate backbone, a bromine atom at the alpha-position (carbon 2), and a methyl group at carbon 3.

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in experimental design. The key properties of Methyl 2-bromo-3-methylbutanoate are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-bromo-3-methylbutanoate | [1][2] |

| Synonyms | This compound, Methyl 2-bromo-3-methylbutyrate | [1][2][3] |

| CAS Number | 26330-51-8 | [1][2][4] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][4] |

| Molecular Weight | 195.05 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.345 g/cm³ | [1] |

| Boiling Point | ~173 °C | [1] |

| Refractive Index | 1.454 | [1] |

These properties are critical for calculating molar equivalents, selecting appropriate reaction solvents and temperatures, and for purification procedures such as distillation.

Synthesis of Methyl 2-bromo-3-methylbutanoate: A Strategic Approach

The reliable synthesis of Methyl 2-bromo-3-methylbutanoate is typically achieved through a two-step process, beginning with the α-bromination of the corresponding carboxylic acid, 3-methylbutanoic acid (isovaleric acid), followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is the gold standard for the first step, valued for its specificity in brominating the α-carbon of carboxylic acids.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The HVZ reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, allowing for selective α-bromination. This is a classic and robust method for preparing α-bromo acids.

Experimental Protocol: Synthesis of 2-bromo-3-methylbutanoic acid

Materials:

-

3-methylbutanoic acid (isovaleric acid)

-

Red phosphorus

-

Bromine

-

Anhydrous diethyl ether

-

Calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-methylbutanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will initiate. Maintain a gentle reflux by controlling the rate of bromine addition.

-

After the addition is complete, heat the mixture to ensure the reaction goes to completion, typically for one hour on a boiling water bath.[5]

-

The intermediate, 2-bromo-3-methylbutanoyl bromide, can be isolated by distillation.[5]

-

Carefully quench the acyl bromide with water to hydrolyze it to the corresponding carboxylic acid, 2-bromo-3-methylbutanoic acid.

-

Extract the α-bromo acid into diethyl ether, wash with water to remove hydrobromic acid, and dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-3-methylbutanoic acid.

Causality and Self-Validation: The use of phosphorus tribromide (formed in situ from red phosphorus and bromine) is crucial as it converts the carboxylic acid to an acyl bromide. The acyl bromide, lacking an acidic hydroxyl proton, can enolize to a much greater extent than the parent carboxylic acid, which is the key to selective α-bromination. The reaction progress can be monitored by the disappearance of the bromine color. The formation of the desired product can be confirmed by spectroscopic methods (NMR, IR) and by its distinct physical properties.

Step 2: Esterification

The final step is a standard Fischer esterification, where the α-bromo acid is reacted with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbutanoate

Materials:

-

2-bromo-3-methylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-bromo-3-methylbutanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Methyl 2-bromo-3-methylbutanoate.

Causality and Self-Validation: The use of excess methanol drives the equilibrium of the esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The workup procedure is designed to remove all acidic components and water, ensuring the stability of the final ester product. The purity of the final product should be verified by Gas Chromatography (GC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Synthetic pathway to Methyl 2-bromo-3-methylbutanoate.

Core Reactivity and Mechanistic Insights

The synthetic utility of Methyl 2-bromo-3-methylbutanoate stems from the presence of two key reactive sites: the electrophilic carbon bearing the bromine atom and the ester carbonyl group. The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

Methyl 2-bromo-3-methylbutanoate is an effective alkylating agent. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its role in building molecular complexity.

The Reformatsky Reaction: A Powerful C-C Bond Forming Tool

A hallmark reaction of α-halo esters is the Reformatsky reaction, which provides a reliable method for the synthesis of β-hydroxy esters.[6] This reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to an aldehyde or ketone.

Caption: Mechanism of the Reformatsky Reaction.

The less basic nature of the zinc enolate compared to lithium or Grignard reagents prevents self-condensation of the ester and allows for the reaction to proceed in the presence of enolizable carbonyl compounds.[6][7]

Experimental Protocol: A Representative Reformatsky Reaction

Materials:

-

Methyl 2-bromo-3-methylbutanoate

-

Zinc dust (activated)

-

An aldehyde or ketone (e.g., benzaldehyde)

-

Anhydrous THF or diethyl ether

-

Iodine (catalytic amount for activation)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust and a crystal of iodine.

-

Add a solution of Methyl 2-bromo-3-methylbutanoate and the carbonyl compound in anhydrous THF.

-

Gently heat the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

-

Maintain the reaction at a gentle reflux until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting β-hydroxy ester by column chromatography.

Causality and Self-Validation: Activation of the zinc surface with iodine is often necessary to remove the passivating oxide layer and initiate the oxidative addition. The reaction is carried out under anhydrous conditions to prevent the quenching of the organozinc intermediate. The workup with a mild acid, such as ammonium chloride, protonates the zinc alkoxide to form the desired β-hydroxy ester without causing dehydration. The success of the reaction is confirmed by the appearance of a new hydroxyl group signal in the IR and ¹H NMR spectra of the purified product.

Application in Drug Development: The Case of Valsartan

The strategic importance of Methyl 2-bromo-3-methylbutanoate and its analogs is vividly illustrated in the synthesis of complex pharmaceuticals. A prominent example is the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[8] While the commercial synthesis of Valsartan uses the L-valine methyl ester, the core synthetic step involves the alkylation of this amino acid derivative, a reaction for which Methyl 2-bromo-3-methylbutanoate is a close structural and reactive analog.

The key step is the nucleophilic substitution of a brominated benzylic position by the amine of the valine derivative. This reaction establishes a crucial carbon-nitrogen bond in the final drug molecule.[9]

Caption: Conceptual synthetic route to Valsartan.

This application highlights how α-halo esters like Methyl 2-bromo-3-methylbutanoate serve as critical building blocks for introducing stereochemically defined fragments into a target molecule. The ability to perform these reactions with high efficiency and stereocontrol is a cornerstone of modern pharmaceutical synthesis.

Conclusion

Methyl 2-bromo-3-methylbutanoate is a valuable and versatile reagent for organic synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and Reformatsky reactions, makes it an important tool for the construction of complex molecules. As demonstrated by its analogous role in the synthesis of pharmaceuticals like Valsartan, this and similar α-bromo esters are indispensable for the drug development pipeline. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.

References

-

Exploring Methyl 2-Bromo-3-Methylbutanoate: Properties and Applications. (URL: [Link])

-

Methyl 2-bromo-3-methylbut-2-enoate | C6H9BrO2 | CID 641210. PubChem. (URL: [Link])

-

Reformatsky Reaction. NROChemistry. (URL: [Link])

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1183–1186. (URL: [Link])

-

Jampilek, J., et al. (2015). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 20(8), 14546-14564. (URL: [Link])

-

Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission. (URL: [Link])

-

Goossen, L. J., & Melzer, B. (2007). Synthesis of valsartan via decarboxylative biaryl coupling. The Journal of organic chemistry, 72(19), 7473–7476. (URL: [Link])

-

Synthesis method of valsartan. Eureka | Patsnap. (URL: [Link])

- US7378531B2 - Process for the preparation of valsartan.

-

Synthetic route of pyrazinamide derivatives. ResearchGate. (URL: [Link])

-

Butanoic acid, 2-bromo-3-methyl-. NIST WebBook. (URL: [Link])

-

Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])

-

(2S)-2-bromo-3-methylbutanoate | C5H8BrO2-. PubChem. (URL: [Link])

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1183–1186. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])

-

Reformatsky reaction. Wikipedia. (URL: [Link])

-

The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. (URL: [Link])

-

Reformatsky Reaction. Chemistry LibreTexts. (URL: [Link])

-

Reformatsky Reaction. Organic Chemistry Portal. (URL: [Link])

-

Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. Methyl 2-bromo-3-methylbutanoate | 26330-51-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 9. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 2-bromoisovalerate for Advanced Synthesis Applications

Abstract

Methyl 2-bromoisovalerate is a key aliphatic bromoester building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactive carbon-bromine bond at the α-position to a carbonyl group, making it an effective alkylating agent for introducing the isovalerate moiety. A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for stoichiometric calculations, reaction optimization, and analytical characterization. This guide provides an in-depth examination of this compound, covering its core properties, a validated synthetic protocol, key applications, and essential safety procedures, tailored for researchers and drug development professionals.

Core Physicochemical & Structural Properties

The cornerstone of any synthetic endeavor is the accurate characterization of the starting materials. The molecular formula and weight of this compound are fundamental for all quantitative work.

Molecular Weight and Core Identifiers

The molecular formula for this compound is C₆H₁₁BrO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Oxygen: 15.999), the molecular weight is a critical parameter for accurate reagent measurement.

| Property | Value | Source |

| IUPAC Name | Methyl 2-bromo-3-methylbutanoate | - |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1][2] |

| CAS Number | 26330-51-8 | [1][3] |

| Appearance | Assumed to be a colorless to pale yellow liquid | General chemical knowledge |

| SMILES Code | CC(C)C(Br)C(OC)=O | [1] |

Structural Representation

A clear understanding of the molecule's structure is essential for predicting its reactivity and spectroscopic behavior.

Caption: 2D structure of this compound.

Predicted Spectroscopic Signature

While a dedicated spectrum was not available for citation, the expected spectroscopic data can be reliably predicted based on the structure. This serves as a benchmark for researchers to confirm the identity and purity of their material.

-

¹H NMR (Proton NMR):

-

Singlet (~3.7 ppm, 3H): Corresponds to the methyl ester protons (-OCH₃).

-

Doublet (~4.2 ppm, 1H): The proton on the α-carbon (-CH(Br)-), split by the adjacent methine proton.

-

Multiplet (~2.2 ppm, 1H): The methine proton of the isopropyl group (-CH(CH₃)₂), split by the α-carbon proton and the six methyl protons.

-

Two Doublets (~1.0-1.2 ppm, 6H): The diastereotopic methyl groups of the isopropyl moiety.

-

-

¹³C NMR (Carbon NMR):

-

~170 ppm: Carbonyl carbon of the ester.

-

~53 ppm: Methyl ester carbon (-OCH₃).

-

~45-50 ppm: α-carbon bearing the bromine atom.

-

~30-35 ppm: Methine carbon of the isopropyl group.

-

~18-22 ppm: Isopropyl methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

~1740-1750 cm⁻¹: Strong C=O stretch, characteristic of an aliphatic ester.

-

~2870-2960 cm⁻¹: C-H stretching from the alkyl groups.

-

~1100-1250 cm⁻¹: C-O stretching of the ester linkage.

-

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process: bromination of the parent carboxylic acid followed by esterification. This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

Synthetic Workflow: Hell-Volhard-Zelinsky Bromination & Fischer Esterification

This approach provides a reliable and scalable method for laboratory preparation. The first step, the Hell-Volhard-Zelinsky (HVZ) reaction, is a classic method for the α-bromination of carboxylic acids. The subsequent Fischer esterification is a straightforward acid-catalyzed conversion to the methyl ester.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromoisovalerate

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Methyl 2-bromoisovalerate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this important chemical intermediate. While direct spectroscopic data for this compound is not extensively published, this guide will leverage data from its close structural analog, Ethyl 2-bromoisovalerate, to provide a detailed and predictive analysis.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound, with the chemical formula C₆H₁₁BrO₂, is a halogenated ester that serves as a versatile building block in organic synthesis. Its structure, featuring a chiral center at the α-carbon, makes it a valuable precursor for the synthesis of various pharmaceuticals and other complex organic molecules. The precise arrangement of atoms and the purity of this compound are paramount to the success of subsequent synthetic steps and the efficacy and safety of the final product.

Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, structure, and purity of this compound. Each technique offers a unique window into the molecular architecture:

-

NMR Spectroscopy reveals the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and elemental composition.

Together, these techniques form a powerful analytical triad for the comprehensive characterization of this and other organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The Causality Behind NMR Experimental Choices

The choice of solvent is critical in NMR. Deuterated solvents, such as chloroform-d (CDCl₃), are used because they are largely "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard because its protons are highly shielded, resonating at 0 ppm, providing a reference point for the chemical shifts of all other protons in the sample.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (based on Ethyl 2-bromoisovalerate data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Doublet | 1H | Hα (CH-Br) |

| ~3.7 | Singlet | 3H | H of OCH₃ |

| ~2.3 | Multiplet | 1H | Hβ (CH-(CH₃)₂) |

| ~1.0 | Doublet | 6H | Hγ (CH-(CH₃)₂) |

Diagram 1: Molecular Structure and Proton Assignments for this compound

A diagram illustrating the proton environments in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester carbonyl) |

| ~55-60 | C-Br (α-carbon) |

| ~52 | O-CH₃ (Methoxy carbon) |

| ~30-35 | CH-(CH₃)₂ (β-carbon) |

| ~20-25 | CH-(CH₃)₂ (γ-carbons) |

Diagram 2: Carbon Assignments for this compound

A diagram illustrating the carbon environments in this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Predicted IR Spectroscopic Data

The key functional groups in this compound are the carbonyl group (C=O) of the ester and the carbon-bromine bond (C-Br).

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| ~1740 | C=O stretch | Ester |

| ~1200-1000 | C-O stretch | Ester |

| ~2960-2850 | C-H stretch | Alkane |

| ~600-500 | C-Br stretch | Alkyl halide |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 195.06 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M, M+2) of approximately equal intensity.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Ion |

| 194/196 | [M]⁺ (Molecular ion) |

| 163/165 | [M - OCH₃]⁺ |

| 115 | [M - Br]⁺ |

Diagram 3: Mass Spectrometry Fragmentation Pathway

Sources

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

An In-depth Technical Guide to the Reactivity of Methyl 2-Bromoisovalerate with Nucleophiles

This compound stands as a pivotal intermediate in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its structure—a secondary α-bromo ester bearing a sterically demanding isopropyl group—presents a fascinating case study in chemical reactivity. The outcome of its reactions is not always straightforward, existing at the crossroads of competing mechanistic pathways. This guide eschews a simple recitation of facts, instead offering a deep, mechanistically-grounded exploration of this reagent's behavior. We will dissect the causal factors—steric hindrance, nucleophile strength, solvent effects, and the potential for rearrangement—that dictate its synthetic destiny. For the researcher and drug development professional, a thorough understanding of these principles is paramount for predictable, efficient, and high-yielding synthesis.

The Structural and Electronic Landscape of this compound

This compound, also known as methyl 2-bromo-3-methylbutanoate, possesses a unique combination of features that govern its reactivity:

-

Secondary Electrophilic Center: The carbon atom bonded to the bromine (the α-carbon) is secondary. In the landscape of nucleophilic substitution, secondary halides are notorious for their ability to react via either unimolecular (Sₙ1) or bimolecular (Sₙ2) pathways, depending on the conditions.[1][2]

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is highly stable in solution. This facilitates the cleavage of the C-Br bond.[3]

-

Steric Hindrance: The adjacent isopropyl group imposes significant steric bulk around the electrophilic α-carbon. This bulk physically obstructs the trajectory of an incoming nucleophile, a critical factor that inherently slows the rate of a classic Sₙ2 reaction.[4][5][6][7]

-

Electron-Withdrawing Carbonyl Group: The adjacent methoxycarbonyl group (-CO₂CH₃) has a strong electron-withdrawing inductive effect. This effect destabilizes the formation of a full positive charge on the α-carbon, making a carbocation intermediate—the hallmark of the Sₙ1 pathway—less favorable than in a typical secondary alkyl halide.[1][8]

This confluence of opposing factors—a secondary center prone to both pathways, hindered by steric bulk (disfavoring Sₙ2) but electronically destabilized for carbocation formation (disfavoring Sₙ1)—makes the choice of nucleophile and solvent critically important in directing the reaction toward a desired outcome.

Caption: Competing reaction pathways for this compound.

The Mechanistic Dichotomy: Sₙ2 versus Sₙ1

The reaction environment is the ultimate arbiter of the mechanistic pathway. By carefully selecting the nucleophile and solvent, a chemist can steer the reaction with a high degree of predictability.

Favoring the Sₙ2 Pathway

The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[9] For this compound, this requires the nucleophile to navigate past the bulky isopropyl group.[4][5]

Conditions that promote the Sₙ2 mechanism:

-

Strong, Unhindered Nucleophiles: Nucleophiles with a high degree of localized negative charge and minimal steric bulk are most effective. Examples include azide (N₃⁻), cyanide (CN⁻), primary amines (RNH₂), and thiolates (RS⁻).[2][3]

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone are ideal.[3][10] They can solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile relatively "naked" and highly reactive. This enhances nucleophilicity and accelerates the Sₙ2 rate.[3][11] Polar protic solvents, in contrast, form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.[12][13]

Caption: The concerted Sₙ2 mechanism involves backside attack.

The Less Traveled Sₙ1 Path

The Sₙ1 pathway involves a two-step process: slow, rate-determining ionization to form a carbocation intermediate, followed by rapid attack by the nucleophile.[14] As noted, the electron-withdrawing nature of the ester group makes the requisite secondary carbocation unstable and high in energy. Therefore, forcing an Sₙ1 reaction is challenging and often leads to mixtures of products or elimination.

Conditions that might favor Sₙ1 character:

-

Weak Nucleophiles/Solvolysis: Weak nucleophiles that are often the solvent itself (e.g., ethanol, water, acetic acid) favor the Sₙ1 pathway because they are not strong enough to force an Sₙ2 displacement and must wait for the carbocation to form.[2][10]

-

Polar Protic Solvents: These solvents (e.g., water, alcohols) excel at stabilizing both the departing leaving group and the intermediate carbocation through hydrogen bonding, lowering the activation energy for the initial ionization step.[10][12][13]

Even under these conditions, the Sₙ1 reaction is often slow and can be outcompeted by the Sₙ2 pathway or E2 elimination, especially at elevated temperatures.

Reactivity with Key Nucleophile Classes

Nitrogen Nucleophiles: Gateway to Amino Acids

The reaction of this compound with nitrogen nucleophiles is arguably its most important application, providing a direct route to valine derivatives, which are crucial components of many pharmaceuticals.[15]

-

Ammonia and Primary/Secondary Amines: These react via a classic Sₙ2 mechanism.[16] A significant challenge is overalkylation, where the product amine, itself a nucleophile, can react with another molecule of the bromoester.[17][18] This is a self-validating problem; observing di- and tri-alkylated products confirms this competing pathway. To mitigate this, a large excess of the starting amine is typically used to ensure the bromoester is more likely to encounter the desired nucleophile.

-

Azide Ion (N₃⁻): Sodium azide is an excellent nucleophile for Sₙ2 reactions. It is small, potent, and the resulting alkyl azide can be cleanly reduced to the primary amine, providing a superior alternative to direct amination with ammonia.

Oxygen Nucleophiles: The Peril of Rearrangement

While simple substitution with oxygen nucleophiles like carboxylates can proceed under Sₙ2 conditions, the use of strong bases like hydroxide (OH⁻) or alkoxides (RO⁻) introduces a significant competing pathway: the Favorskii Rearrangement .[19][20][21]

Causality of the Favorskii Rearrangement:

-

Deprotonation: The α-proton (the H on the C-Br carbon) is acidic due to the adjacent electron-withdrawing carbonyl group. A strong base can abstract this proton to form an enolate.

-

Intramolecular Sₙ2: The enolate then acts as an internal nucleophile, attacking the carbon bearing the bromine to form a highly strained cyclopropanone intermediate.[20][22]

-

Nucleophilic Attack & Ring Opening: The external nucleophile (the base) attacks the carbonyl carbon of the cyclopropanone. The ring then opens in a way that forms the more stable carbanion, which is then protonated by the solvent.

This rearrangement results in a "scrambled" carbon skeleton and is a critical consideration. To achieve simple substitution with an oxygen nucleophile, one should use the conjugate base of a weak acid (e.g., sodium acetate in DMF) rather than a strong alkoxide base.

Caption: The Favorskii rearrangement pathway for α-halo esters.

Sulfur and Carbon Nucleophiles

-

Thiolates (RS⁻): As soft, highly polarizable nucleophiles, thiolates are exceptionally reactive in Sₙ2 displacements and will readily displace the bromide with high efficiency.[23]

-

Enolates: Carbon nucleophiles, such as the enolate of diethyl malonate, can be used to form new carbon-carbon bonds at the α-position, a powerful tool for extending the carbon skeleton. This reaction is highly sensitive to steric hindrance and requires strong Sₙ2-promoting conditions.

Data Summary and Predictive Table

The following table summarizes the expected major reaction pathway and product based on a logical synthesis of the principles discussed.

| Nucleophile | Solvent | Predominant Mechanism | Expected Major Product | Rationale & Key Considerations |